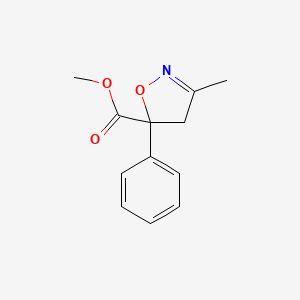

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using acetic acid and hydrochloric acid under reflux conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Halogenated derivatives of the original compound.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a vital building block in organic synthesis, enabling the creation of more complex molecular structures. It is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities .

Reactivity and Stability

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate exhibits stability under various reaction conditions, making it suitable for applications in polymer chemistry and materials science. Its ability to undergo oxidation, reduction, and substitution reactions allows for the introduction of different functional groups, enhancing its versatility as a synthetic intermediate .

Biological and Medicinal Applications

Pharmacological Properties

Research indicates that derivatives of this compound may possess antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated as potential lead molecules in drug discovery efforts targeting specific biological pathways .

Case Study: Drug Development

In a study focusing on the biotransformation of this compound, metabolites were identified that exhibited promising pharmacological effects. The metabolites were analyzed using advanced techniques such as HPLC-MS/MS, confirming their potential as active pharmaceutical ingredients .

Industrial Applications

Material Science

In the industrial sector, this compound is being explored for its use in developing new materials such as polymers and coatings. Its chemical properties allow it to function effectively in creating specialty chemicals with tailored functionalities for specific applications .

Synthesis Techniques

The industrial synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. This method allows for better control over reaction conditions and improved scalability for commercial production.

Summary of Research Findings

作用机制

The mechanism of action of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- Methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate

- 3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole

Uniqueness

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required .

生物活性

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13N1O3 and features a unique oxazole ring structure that contributes to its biological activity. The compound's specific substitution pattern on the oxazole ring imparts distinct chemical properties, making it valuable in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human breast cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration levels .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or bind to receptors within cellular pathways. For example, it may inhibit prolyl oligopeptidase, an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential for development into a therapeutic agent for treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer activity, this compound was tested on various human cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting its potential as an anticancer drug candidate .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate, and how do reaction conditions impact yield?

The synthesis typically involves cyclocondensation reactions. For analogous oxazole carboxylates, methods include:

- Stepwise functionalization : Reacting substituted isoxazole precursors with methyl chloroformate under anhydrous conditions (e.g., pyridine as a base) to introduce the ester group .

- Metal-free routes : Optimizing temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to favor oxazole ring formation while minimizing side reactions .

Key considerations : Use thin-layer chromatography (TLC) to monitor progress and column chromatography for purification. Yields >80% are achievable with strict control of moisture and stoichiometry .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., phenyl vs. methyl substitution) and ester functionality. For example, the methyl ester group typically shows a singlet near δ 3.8 ppm in 1H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the oxazole ring and substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond angles or torsional strains (e.g., phenyl ring planarity) may arise due to:

- Disorder in crystal packing : Use SHELXD for phase refinement and OLEX2 for model visualization to identify overlapping electron densities .

- Thermal motion artifacts : Apply anisotropic displacement parameters during refinement. Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Structure-activity relationship (SAR) : Modify the phenyl or methyl groups to enhance binding. For example:

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) with IC50 determinations. Validate via molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How do solvent and pH conditions influence the compound’s stability during storage?

- Degradation pathways : Hydrolysis of the ester group is pH-dependent. Under acidic conditions (pH < 3), ester cleavage occurs rapidly, while neutral/basic conditions (pH 7–9) favor slower degradation .

- Stabilization protocols : Store in anhydrous solvents (e.g., DMSO-d6) at −20°C. Use argon/vacuum sealing to prevent oxidation. Monitor stability via periodic 1H NMR over 6–12 months .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the oxazole ring’s oxygen atom often acts as a nucleophile in alkylation reactions .

- Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., [3+2] cycloadditions) and predict regioselectivity .

Q. Methodological Guidance

Q. How to differentiate this compound from structural analogs (e.g., ethyl esters or amino-substituted oxazoles)?

- Chromatographic separation : Employ reverse-phase HPLC with a C18 column. The methyl ester elutes earlier than ethyl analogs due to lower hydrophobicity .

- Vibrational spectroscopy : Compare IR spectra; the carbonyl stretch (C=O) for methyl esters appears at ~1720 cm−1, whereas amino-substituted analogs show additional N-H stretches near 3300 cm−1 .

Q. What protocols mitigate toxicity risks during in vivo studies?

属性

IUPAC Name |

methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-8-12(16-13-9,11(14)15-2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPHLJFAOBJWOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。